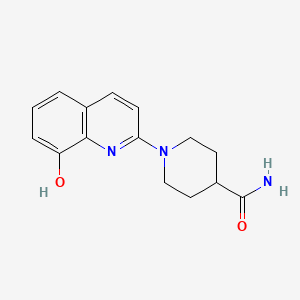

1-(8-Hydroxyquinolin-2-yl)piperidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-(8-Hydroxyquinolin-2-yl)piperidine-4-carboxamide” is a chemical compound with the empirical formula C15H16N2O3 . It is a solid substance . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich .

Molecular Structure Analysis

The molecular weight of “1-(8-Hydroxyquinolin-2-yl)piperidine-4-carboxamide” is 272.30 . The SMILES string representation of the molecule isOC(=O)C1CCN(CC1)c2ccc3cccc(O)c3n2 . The InChI representation is 1S/C15H16N2O3/c18-12-3-1-2-10-4-5-13(16-14(10)12)17-8-6-11(7-9-17)15(19)20/h1-5,11,18H,6-9H2,(H,19,20) . Physical And Chemical Properties Analysis

“1-(8-Hydroxyquinolin-2-yl)piperidine-4-carboxamide” is a solid substance . The compound has a molecular weight of 272.30 . The SMILES string and InChI representations provide additional information about its chemical structure .Applications De Recherche Scientifique

Synthesis and Biological Activity

Compounds containing the 8-hydroxyquinoline (8-HQ) nucleus, like 1-(8-Hydroxyquinolin-2-yl)piperidine-4-carboxamide, exhibit a broad spectrum of biological activities. These include antimicrobial, anticancer, and antifungal effects. The synthesis of 8-HQ derivatives has been a focus due to their pharmacological properties, including anticancer, antiviral, and antibacterial activities. These compounds have been identified as potential building blocks for various pharmacologically active scaffolds, indicating their significant therapeutic value (Saadeh, Sweidan, & Mubarak, 2020).

Medicinal Chemistry Insights

The 8-HQ moiety has drawn significant attention from medicinal chemists due to its remarkable biological activities. Synthetic modification of 8-hydroxyquinoline is being extensively explored to develop more potent target-based broad-spectrum drug molecules for treating several life-threatening diseases such as cancer, HIV, neurodegenerative disorders, etc. The metal chelation properties of 8-HQ derivatives also contribute to their potential as drug candidates for various diseases, showcasing the diverse applications of 1-(8-Hydroxyquinolin-2-yl)piperidine-4-carboxamide in medicinal chemistry (Gupta, Luxami, & Paul, 2021).

Potential in Central Nervous System (CNS) Drug Development

Research has identified functional chemical groups, including the 8-HQ moiety, that may serve as lead molecules for synthesizing compounds with CNS activity. These findings underscore the potential of 1-(8-Hydroxyquinolin-2-yl)piperidine-4-carboxamide in the development of novel CNS-acting drugs, highlighting its significance in addressing a range of CNS disorders (Saganuwan, 2017).

Role in Drug Discovery and Therapeutics

The pharmacological profile of 1-(8-Hydroxyquinolin-2-yl)piperidine-4-carboxamide, derived from its core 8-HQ structure, suggests a novel mechanism that could offer fast-acting antidepressant activity. This is due to the compound's high affinity for certain receptors as well as its inhibition properties, which are crucial in the development of therapeutic agents for mental health disorders (Watson & Dawson, 2007).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of 1-(8-Hydroxyquinolin-2-yl)piperidine-4-carboxamide are 2-Oxoglutarate (2OG) and iron-dependent oxygenases . These enzymes are considered to be promising therapeutic biotargets for various human diseases .

Mode of Action

The compound interacts with its targets by acting as an inhibitor . It is reported to be a broad-spectrum inhibitor of the 2OG oxygenase subfamilies, which include nucleic acid demethylases and γ-butyrobetaine hydroxylase .

Biochemical Pathways

The compound affects the biochemical pathways involving 2OG-dependent enzymes . These enzymes play crucial roles in various biological processes, including the regulation of epigenetic processes .

Pharmacokinetics

It’s important to note that the compound’s bioavailability may be influenced by itscell permeability .

Result of Action

The compound’s action results in the inhibition of 2OG-dependent enzymes . This can lead to changes in the regulation of epigenetic processes .

Propriétés

IUPAC Name |

1-(8-hydroxyquinolin-2-yl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2/c16-15(20)11-6-8-18(9-7-11)13-5-4-10-2-1-3-12(19)14(10)17-13/h1-5,11,19H,6-9H2,(H2,16,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGGDOPGMIFFQPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C2=NC3=C(C=CC=C3O)C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501227515 |

Source

|

| Record name | 1-(8-Hydroxy-2-quinolinyl)-4-piperidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501227515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(8-Hydroxyquinolin-2-yl)piperidine-4-carboxamide | |

CAS RN |

941868-39-9 |

Source

|

| Record name | 1-(8-Hydroxy-2-quinolinyl)-4-piperidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=941868-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(8-Hydroxy-2-quinolinyl)-4-piperidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501227515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-Fluorophenoxy)methyl]benzoic acid](/img/structure/B1318129.png)